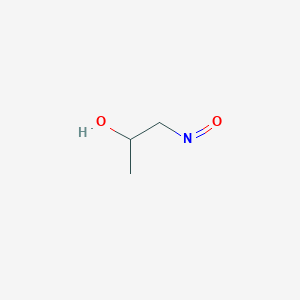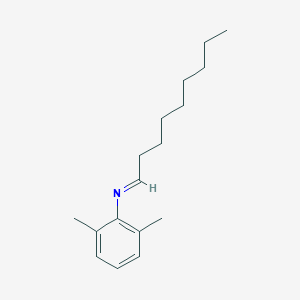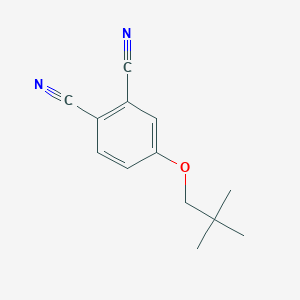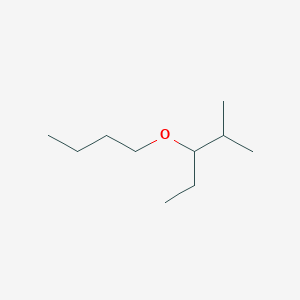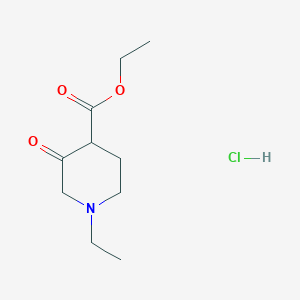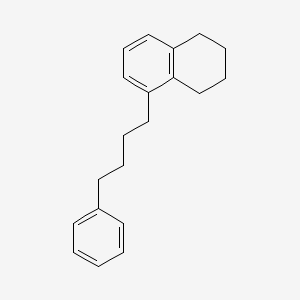
5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with a 4-phenylbutyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and 4-phenylbutyl bromide.
Reaction Conditions: The key step involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 4-phenylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthalene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be incorporated into polymer matrices to improve the mechanical and thermal properties of the resulting materials.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry:
Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors to alter signal transduction pathways. These interactions can lead to changes in cellular functions such as proliferation, apoptosis, and differentiation.
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: A structurally related compound without the phenylbutyl substitution.
4-Phenylbutylamine: A compound with a similar phenylbutyl group but different core structure.
Naphthalene: The parent compound without hydrogenation or substitution.
Uniqueness: 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both the tetrahydronaphthalene core and the 4-phenylbutyl group. This combination imparts distinct physicochemical properties and biological activities that are not observed in the similar compounds listed above. The specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
91198-36-6 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
5-(4-phenylbutyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H24/c1-2-9-17(10-3-1)11-4-5-12-18-14-8-15-19-13-6-7-16-20(18)19/h1-3,8-10,14-15H,4-7,11-13,16H2 |
InChI 键 |
XNQHBTRUVWUVCA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC=C2CCCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


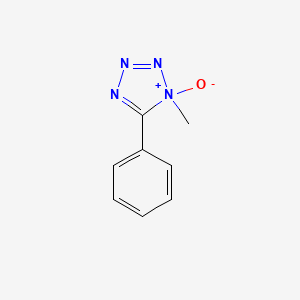
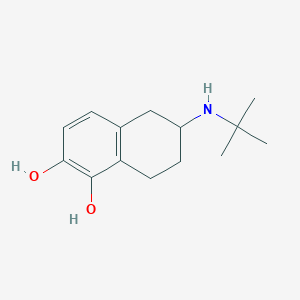
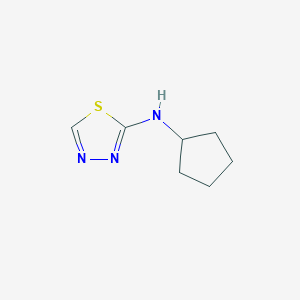
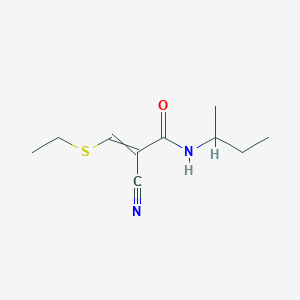
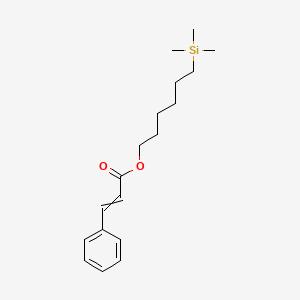
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)

![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
